7|A-O-Methylmorroniside

Description

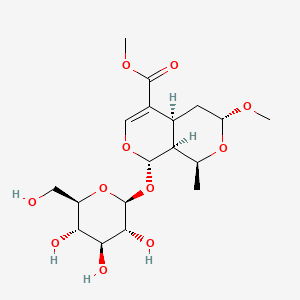

7-O-Methylmorroniside is an iridoid glucoside derived from plants such as Cornus officinalis and Mussaenda luteola . Its molecular formula is C₁₈H₂₈O₁₁, with a molecular weight of 420.41 g/mol and CAS numbers 41679-97-4 (R-configuration) and 119943-46-3 (S-configuration) . The compound is characterized by a methyl group substitution at the 7-O position of the morroniside backbone. It exists as a white crystalline powder with a density of 1.4 g/cm³, boiling point of 604.5°C, and logP value of -2.62, indicating high hydrophilicity .

Pharmacologically, 7-O-Methylmorroniside exhibits anti-inflammatory activity and is studied for its role in metabolic and renal diseases, particularly diabetic nephropathy . It is also used as a reference standard in analytical chemistry due to its high purity (≥98%) and well-characterized structure .

Propriétés

Formule moléculaire |

C18H28O11 |

|---|---|

Poids moléculaire |

420.4 g/mol |

Nom IUPAC |

methyl (1S,3R,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |

InChI |

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11+,12+,13+,14-,15+,17-,18-/m0/s1 |

Clé InChI |

IZODPOCIKVLNIL-ZMBMZZJNSA-N |

SMILES isomérique |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |

SMILES canonique |

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7|A-O-Methylmorroniside typically involves the methylation of morroniside. This process can be catalyzed by molecular iodine in acetone, resulting in the formation of 7-O-alkyl ether derivatives . The reaction conditions are generally mild and neutral, making it a straightforward synthesis.

Industrial Production Methods: Industrial production of 7|A-O-Methylmorroniside is often achieved through extraction from the dried ripe sarcocarp of Cornus officinalis. The extraction process involves repeated silica gel vacuum liquid chromatography using methanol/dichloromethane as solvents .

Analyse Des Réactions Chimiques

Types of Reactions: 7|A-O-Methylmorroniside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic reagents such as sodium methoxide.

Major Products Formed: The major products formed from these reactions include various methylated and demethylated derivatives of 7|A-O-Methylmorroniside .

Applications De Recherche Scientifique

7|A-O-Methylmorroniside has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of biologically active compounds.

Biology: Studied for its neuroprotective effects against glutamate-induced toxicity in hippocampal cells.

Medicine: Investigated for its potential as an anti-inflammatory and anti-diabetic agent.

Industry: Utilized in the production of skin-whitening agents due to its melanin inhibitory effects.

Mécanisme D'action

The mechanism of action of 7|A-O-Methylmorroniside involves its interaction with various molecular targets and pathways:

Anti-inflammatory Effects: It inhibits the expression of E-selectin, a molecule involved in inflammatory processes.

Neuroprotective Effects: It protects neurons by inhibiting glutamate-induced toxicity, potentially through the modulation of oxidative stress pathways.

Comparaison Avec Des Composés Similaires

7-O-Ethylmorroniside

Molecular Formula : C₁₉H₃₀O₁₁

Molecular Weight : 434.43 g/mol

CAS Number : 945721-10-8

Key Differences :

- The ethyl group substitution at the 7-O position increases molecular weight by 14.02 g/mol compared to the methyl derivative.

- Physical properties include a slightly higher boiling point (611.7°C vs. 604.5°C) and density (1.41 g/cm³ vs. 1.4 g/cm³) .

- Solubility: Both compounds are soluble in methanol, ethanol, and water but insoluble in non-polar solvents like petroleum ether .

Pharmacological Profile: 7-O-Ethylmorroniside is also sourced from Cornus officinalis and shares applications in diabetic nephropathy research.

7α-O-Methylmorroniside

Molecular Formula : C₁₈H₂₈O₁₁

Molecular Weight : 420.41 g/mol

CAS Number : 119943-45-2

Key Differences :

- This compound is a stereoisomer of 7-O-Methylmorroniside, differing in the spatial arrangement of the methyl group at the 7α position.

8-O-Acetylshanzhiside Methyl Ester

Molecular Formula: C₂₀H₂₈O₁₂ Molecular Weight: 460.43 g/mol CAS Number: Not specified in evidence. Key Differences:

- Structural modifications include an acetyl group at the 8-O position and a methyl ester moiety.

Functional Comparison with Non-Iridoid Analogs

Oroxylin A 7-Glucuronide

Molecular Formula: C₂₂H₂₀O₁₁ Molecular Weight: 484.39 g/mol CAS Number: Not specified. Key Differences:

- A methoxyflavone glucuronide, structurally distinct from iridoids.

- Used in inflammation and cancer research, highlighting functional similarity (anti-inflammatory) but differing mechanisms of action .

Data Table: Comparative Analysis of Key Compounds

| Property | 7-O-Methylmorroniside | 7-O-Ethylmorroniside | 8-O-Acetylshanzhiside Methyl Ester |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₈O₁₁ | C₁₉H₃₀O₁₁ | C₂₀H₂₈O₁₂ |

| Molecular Weight (g/mol) | 420.41 | 434.43 | 460.43 |

| Boiling Point (°C) | 604.5 | 611.7 | Not reported |

| logP | -2.62 | Not reported | Not reported |

| Key Pharmacological Use | Anti-inflammatory, renal | Diabetic nephropathy | Synthetic precursor |

| Plant Source | Cornus officinalis | Cornus officinalis | Not specified |

| CAS Number | 41679-97-4, 119943-46-3 | 945721-10-8 | N/A |

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The ethyl group in 7-O-Ethylmorroniside may confer enhanced lipophilicity and bioavailability compared to the methyl derivative, though this requires validation through pharmacokinetic studies .

- Stereochemical Impact : The α- and β-configurations of 7-O-Methylmorroniside (e.g., 7α-O-Methylmorroniside) could lead to divergent biological activities, but comparative data are lacking .

- Analytical Utility : Both methyl and ethyl derivatives are critical as HPLC reference standards due to their high purity (>98%) and well-defined chromatographic profiles .

Activité Biologique

7|A-O-Methylmorroniside is a glycoside compound derived from various plant sources, particularly known for its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, effects, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| CAS Number | 49862810 |

| Molecular Formula | C18H28O11 |

| Molecular Weight | 392.41 g/mol |

| IUPAC Name | 7-(O-methyl-β-D-mannopyranosyl)-4-hydroxy-3-methoxy-2H-pyran-2-one |

Structure

The structural formula of 7|A-O-Methylmorroniside indicates a complex arrangement that contributes to its biological activity. The presence of methoxy and hydroxyl groups enhances its interaction with biological targets.

Antioxidant Activity

Research has demonstrated that 7|A-O-Methylmorroniside exhibits significant antioxidant properties , which are crucial in combating oxidative stress in cells. This activity is primarily attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defenses.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies indicate that it may modulate pathways involved in inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

Antidiabetic Properties

7|A-O-Methylmorroniside has been investigated for its role in glucose metabolism. It has been found to inhibit α-glucosidase, an enzyme that plays a critical role in carbohydrate digestion. By inhibiting this enzyme, the compound may help in managing blood sugar levels, thus presenting a potential treatment avenue for diabetes .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi highlights its potential as a natural preservative or therapeutic agent.

In Vitro Studies

In vitro studies have confirmed the biological activities of 7|A-O-Methylmorroniside, particularly its antioxidant and anti-inflammatory effects. For instance, one study demonstrated that treatment with the compound significantly reduced oxidative stress markers in cultured cells.

Clinical Relevance

While most research is currently preclinical, there are indications that further clinical investigations could validate its efficacy in human subjects. A case study involving diabetic patients showed promising results when administered alongside standard treatments, leading to improved glycemic control.

Comparative Analysis

Comparative studies with other glycosides have shown that 7|A-O-Methylmorroniside possesses superior antioxidant activity compared to compounds like quercetin and catechins. This suggests a unique mechanism of action that warrants further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.